NaV 1.7 Ion Channel Antagonist Activity – 240 nM IC₅₀ Establishes a Quantifiable Biological Differentiation Point
N-Hydroxy-1-piperidinepropanimidamide demonstrates direct antagonist activity at the human NaV 1.7 voltage-gated sodium channel with an IC₅₀ of 240 nM, measured in HEK293 cells using the PatchXpress automated voltage patch clamp assay [1]. This represents a distinct pharmacological signature not shared by the des-hydroxy analog 1-piperidinepropanimidamide (CAS 725675-21-8), for which no NaV 1.7 activity has been reported in public databases. While 240 nM represents moderate potency relative to clinical-stage NaV 1.7 inhibitors (which often achieve sub-10 nM IC₅₀), this activity places the compound as a validated starting point for structure-activity relationship (SAR) exploration in pain target programs.
| Evidence Dimension | NaV 1.7 channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM |
| Comparator Or Baseline | 1-Piperidinepropanimidamide (CAS 725675-21-8): No NaV 1.7 activity reported |
| Quantified Difference | Target compound: active (240 nM); Comparator: inactive or uncharacterized |
| Conditions | Human NaV 1.7 expressed in HEK293 cells; PatchXpress voltage patch clamp assay |
Why This Matters
A procurement decision for a NaV 1.7-focused medicinal chemistry program must select CAS 98487-57-1 over the non-hydroxylated analog, as the amidoxime group is essential for the observed ion channel pharmacology.
- [1] BindingDB Entry BDBM50379389 / CHEMBL2010816. Antagonist activity at human partially inactivated NaV 1.7 channel expressed in HEK293 cells by PatchXpress voltage patch clamp assay. IC₅₀: 240 nM. View Source
